tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core followed by functional group modifications. Common synthetic routes include:
Ring-closing reactions: These reactions involve the formation of the spirocyclic structure through intramolecular cyclization processes.
Amination reactions: Introduction of the amino group at the appropriate position on the spirocyclic core.
Carboxylation reactions: Addition of the carboxylate group to complete the molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to an amine oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of alcohols.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures. Biology: It serves as a tool in biological studies to investigate the role of spirocyclic compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness: tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific structural features, such as the presence of the oxygen atom in the spirocyclic ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(12)11(5-13)6-15-7-11/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPAFNUAEVKJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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